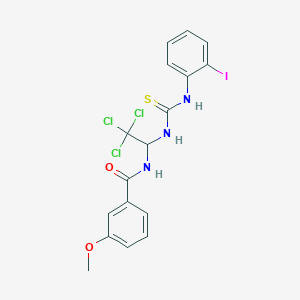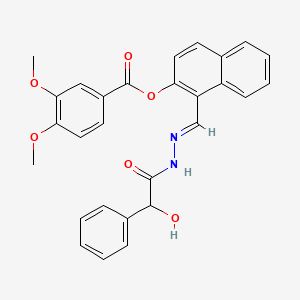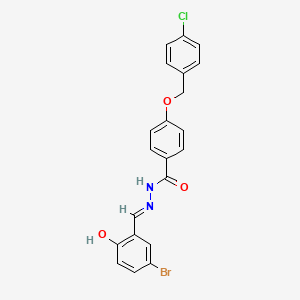![molecular formula C23H28N2O3S B12007874 3-[(2-Methylpropyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12007874.png)
3-[(2-Methylpropyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound features a complex structure, combining an isoquinoline core with a trimethoxyphenyl (TMP) group. The TMP group, with its three methoxy substituents, plays a crucial role in the compound’s biological activity. It appears in various biologically active molecules, both natural and synthetic .
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps. While I don’t have specific synthetic details for this exact compound, I can provide a general outline:
Construction of the Isoquinoline Core: Start with a suitable precursor (e.g., an aromatic amine) and introduce the necessary substituents (such as the TMP group) via appropriate reactions.
Carbonitrile Formation: Introduce the cyano group (CN) at the desired position using a nitrile-forming reaction.
Sulfanyl Group Introduction: Add the sulfanyl (thiol) group to the isoquinoline ring.
Hydrogenation: Convert the double bonds in the isoquinoline ring to single bonds, yielding the tetrahydroisoquinoline structure.
Industrial Production:: Industrial-scale production methods may involve modifications of these steps, optimization, and purification processes.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially affecting its biological activity.
Reduction: Reduction of the nitrile group could yield an amine derivative.
Substitution: Substituents on the TMP group may be replaced under specific conditions.
Hydrogen peroxide (H2O2): Used for oxidation.
Hydrazine (N2H4): For reduction.
Alkylating agents: To modify the TMP group.
Reduced form: The amine derivative after nitrile reduction.
Substituted derivatives: Variants with different TMP group modifications.
Aplicaciones Científicas De Investigación
This compound’s versatility extends across various fields:
Chemistry: As a synthetic target and a building block for more complex molecules.
Biology: Investigating its effects on cellular processes.
Industry: As a precursor for drug development.
Mecanismo De Acción
The compound likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, the TMP group’s presence sets it apart. Other isoquinoline-based molecules may lack this unique pharmacophore.
Remember that specific experimental data and detailed synthetic routes would require further literature review
Propiedades
Fórmula molecular |
C23H28N2O3S |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
3-(2-methylpropylsulfanyl)-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C23H28N2O3S/c1-14(2)13-29-23-18(12-24)16-8-6-7-9-17(16)21(25-23)15-10-19(26-3)22(28-5)20(11-15)27-4/h10-11,14H,6-9,13H2,1-5H3 |
Clave InChI |
BJUJWDYRJMDBAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CSC1=C(C2=C(CCCC2)C(=N1)C3=CC(=C(C(=C3)OC)OC)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12007819.png)
![methyl 4-(7-ethyl-1,3-benzodioxol-5-yl)-2-[2-(trifluoromethyl)phenyl]-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B12007822.png)

![Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12007828.png)

![4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol](/img/structure/B12007836.png)
![Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate](/img/structure/B12007840.png)
![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007844.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007858.png)


